

Physicochemical Properties of (R)-DM4-SPDP: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-DM4-SPDP

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **(R)-DM4-SPDP**, a key reagent in the development of antibody-drug conjugates (ADCs). **(R)-DM4-SPDP** is a drug-linker conjugate consisting of the potent microtubule-disrupting agent DM4 and a cleavable SPDP (succinimidyl 3-(2-pyridyldithio)propionate) crosslinker. This guide details its chemical structure, physical properties, and the experimental protocols for its conjugation and characterization, designed to be a valuable resource for researchers in the field of targeted cancer therapy.

Core Physicochemical Properties

The physicochemical properties of **(R)-DM4-SPDP** are fundamental to its handling, conjugation efficiency, and the ultimate stability and efficacy of the resulting ADC. While extensive experimental data for the complete conjugate is not publicly available, the following tables summarize the known quantitative data for **(R)-DM4-SPDP** and its parent SPDP linker.

Property	Value	Source
Molecular Formula	C45H61ClN4O14S2	[1][2]
Molecular Weight	981.57 g/mol	[1][2][3]
Appearance	Solid powder	[2]
Purity	≥98%	[1]
Calculated LogP	2.5	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	16	[4]

Table 1: Physicochemical Properties of **(R)-DM4-SPDP**

The solubility of the parent SPDP linker provides guidance on suitable solvents for **(R)-DM4-SPDP**, which is expected to have similar, though not identical, characteristics. The maytansinoid component introduces additional hydrophobicity.

Solvent	Solubility	Source
DMSO	62 mg/mL (198.48 mM)	[5]
Ethanol	5 mg/mL	[5]
Water	Insoluble	[5]

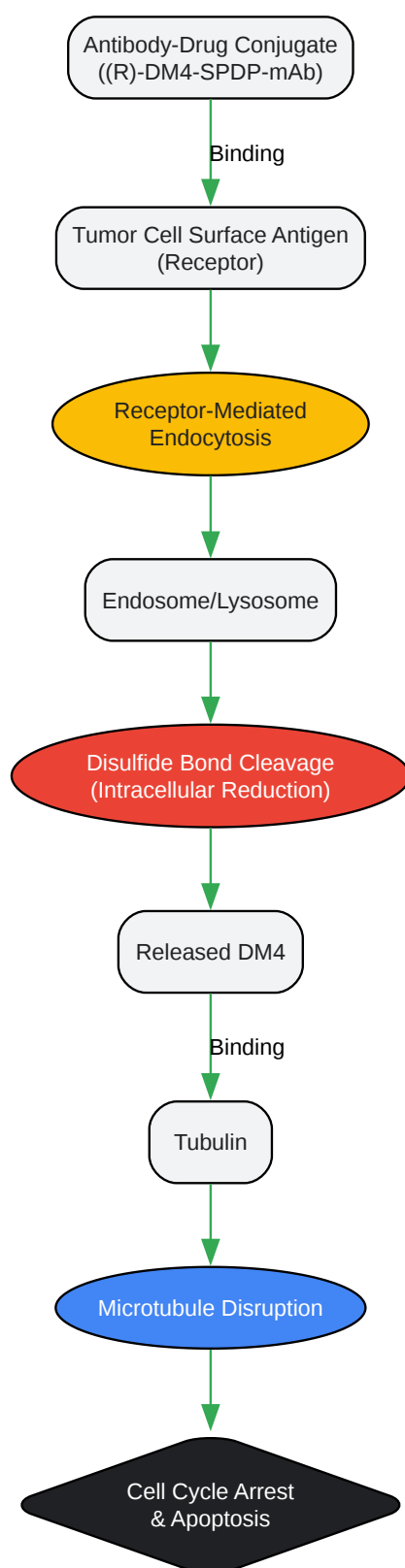
Table 2: Solubility of the Parent SPDP Linker

Stability and Reactivity

The stability of the **(R)-DM4-SPDP** conjugate is centered around the disulfide bond within the SPDP linker. This bond is designed to be stable in systemic circulation but readily cleaved in the reducing environment inside a target cell. The disulfide bond between DM4 and the linker is generally stable in vitro, with reduction requiring cellular entry.[2] The NHS ester end of the SPDP linker is amine-reactive and is used to conjugate the molecule to lysine residues on an antibody.[2]

Mechanism of Action: From ADC to Cellular Disruption

The therapeutic utility of **(R)-DM4-SPDP** is realized when it is conjugated to a monoclonal antibody that targets a specific tumor antigen. The following diagram illustrates the signaling pathway from ADC internalization to the induction of apoptosis.



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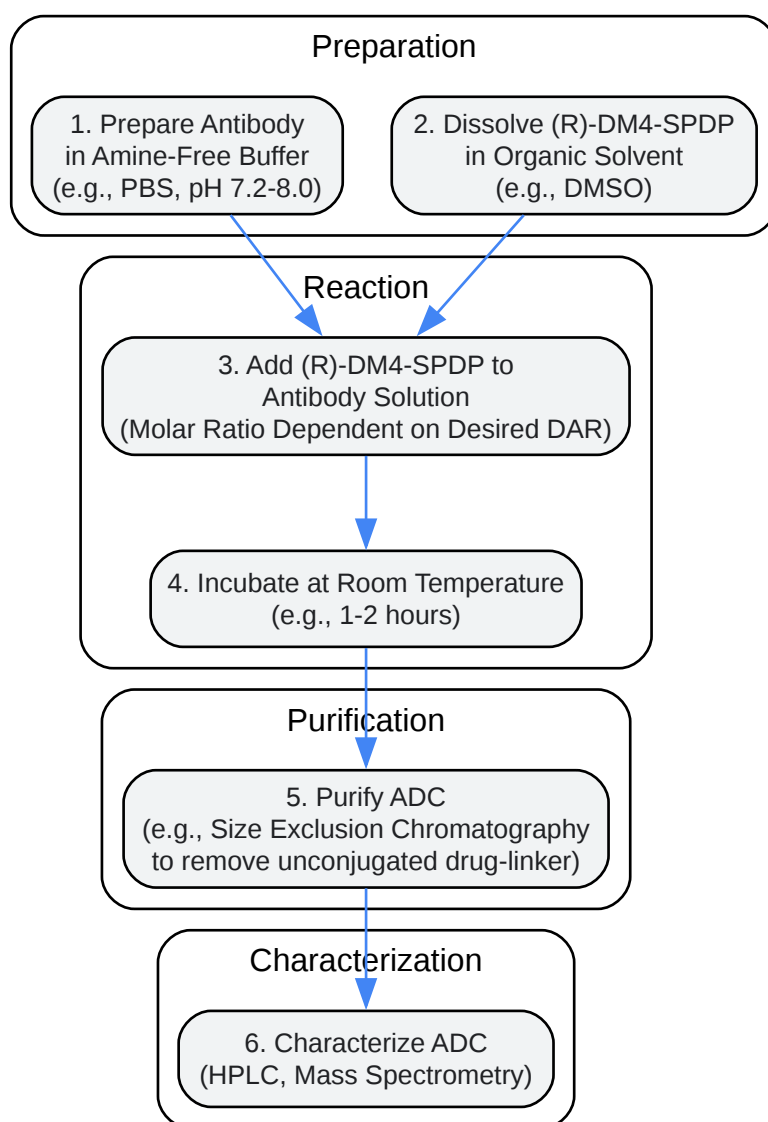
Caption: Mechanism of action of a **(R)-DM4-SPDP** based ADC.

Experimental Protocols

Accurate characterization of **(R)-DM4-SPDP** and its antibody conjugates is critical for drug development. The following sections detail the methodologies for conjugation and subsequent analysis.

Antibody Conjugation via Amine Coupling

This protocol describes the general steps for conjugating **(R)-DM4-SPDP** to a monoclonal antibody through its lysine residues.



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Caption: Experimental workflow for antibody conjugation.

Detailed Methodology:

- **Antibody Preparation:** The antibody is buffer-exchanged into an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0. The concentration is typically adjusted to 1-10 mg/mL.
- **(R)-DM4-SPDP Solution Preparation:** A stock solution of **(R)-DM4-SPDP** is prepared by dissolving the powder in an organic solvent like DMSO immediately before use.
- **Conjugation Reaction:** The **(R)-DM4-SPDP** solution is added to the antibody solution. The molar excess of the drug-linker over the antibody will determine the final drug-to-antibody ratio (DAR).
- **Incubation:** The reaction mixture is incubated at room temperature, typically for 1 to 2 hours with gentle mixing.
- **Purification:** The resulting ADC is purified to remove unconjugated **(R)-DM4-SPDP** and other reaction byproducts. Size exclusion chromatography (SEC) is a common method for this purpose.
- **Characterization:** The purified ADC is then characterized to determine properties such as DAR, aggregation, and purity.

Characterization by HPLC and Mass Spectrometry

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential techniques for the characterization of ADCs.

Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination:

- **Principle:** HIC separates molecules based on their hydrophobicity. The addition of each DM4 molecule increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.
- **Mobile Phase A:** A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

- Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
- Gradient: A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting later.
- Detection: UV detection at 280 nm.
- Data Analysis: The relative peak areas of the different species are used to calculate the average DAR.

Mass Spectrometry for Intact Mass Analysis and DAR Confirmation:

- Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC. The mass difference between the unconjugated antibody and the ADC, divided by the mass of the drug-linker, confirms the DAR.
- Sample Preparation: The ADC sample is typically desalted before analysis.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used.
- Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different ADC species.

This guide provides a foundational understanding of the physicochemical properties of **(R)-DM4-SPDP** and its application in the development of antibody-drug conjugates. For further in-depth analysis, it is recommended to consult the specific product datasheets and relevant scientific literature.

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